Guar
Overview
Description
Guar gum, also known as guaran, is a natural polysaccharide extracted from the seeds of the this compound plant (Cyamopsis tetragonoloba). This compound is primarily composed of galactose and mannose sugars, forming a galactomannan polysaccharide. This compound gum is widely recognized for its thickening, stabilizing, and emulsifying properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, cosmetics, and textiles .
Mechanism of Action
Target of Action
Guar, also known as guaran or Cyamopsis tetragonoloba, is a galactomannan polysaccharide extracted from this compound beans . The primary targets of this compound are the digestive system and metabolic processes in the human body . This compound gum is used as a thickener and stabilizer in various industries due to its ability to form hydrogen bonding with water molecules .
Mode of Action
This compound gum acts predominantly by reducing glucose absorption in the small intestine . It likely achieves this by inhibiting the effects of intestinal motility on fluid convection . The partial hydrolysis of this compound gum leads to the reduction in molecular weight of native this compound gum, which shows low viscosity in aqueous solutions . This property makes it a novel soluble fiber that resembles the basic chemical structure of native this compound gum .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism and absorption . This compound gum has been found to improve glucose tolerance predominantly by reducing glucose absorption in the small intestine . Additionally, significant differences in the concentrations of certain metabolites between early and delayed flowering plants affect several pathways according to the KEGG database: valine, leucine and isoleucine biosynthesis; glycerolipid metabolism; glycine, serine and threonine metabolism; D-glutamine and D-glutamate metabolism; N-, O-glycan biosynthesis .
Pharmacokinetics
It’s known that this compound gum is more soluble than locust bean gum due to its extra galactose branch points . It remains stable in solution over pH range 5–7 . The viscosity attained is dependent on time, temperature, concentration, pH, rate of agitation and particle size of the powdered gum used .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on glucose metabolism. By reducing glucose absorption in the small intestine, this compound gum can help regulate blood sugar levels . Additionally, the genes involved in biological processes, molecular functions, galactomannan biosynthesis, cellular functions, stress tolerance pathways, markers (SNP, SSR) identification, and others in this compound have been identified by sequencing its transcriptome .
Action Environment
This compound is a drought-tolerant plant, making it suitable for growth in arid and semi-arid regions . Environmental factors such as soil dehydration can negatively affect plant fitness and crop productivity . The growth of this compound provides multiple ecosystem services for sustainable production, including prevention of water pollution, nutrients conservation, storage of more carbon below, and development of better pest tolerance .
Biochemical Analysis
Biochemical Properties
Guar gum is a polysaccharide composed of the sugars galactose and mannose . The high molecular weight and the ability of this compound gum to form highly viscous solutions even at low concentrations make it a valuable additive in various industries . The biochemical properties of this compound gum are largely due to its ability to form hydrogen bonds with water molecules, leading to increased viscosity and stabilization of emulsions .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanisms of this compound gum largely relate to its physical properties rather than specific biochemical interactions. As a polysaccharide, this compound gum can form a gel-like matrix that can trap nutrients and slow their absorption, which can modulate the postprandial glucose response .
Temporal Effects in Laboratory Settings
The effects of this compound gum are generally consistent over time. As a stable polysaccharide, it does not readily degrade and its effects on viscosity and emulsion stability are long-lasting .
Dosage Effects in Animal Models
The effects of this compound gum in animal models are dose-dependent. At lower doses, it can act as a dietary fiber and have beneficial effects on digestion and nutrient absorption. At higher doses, it can cause digestive issues due to its high viscosity .
Metabolic Pathways
This compound gum does not directly participate in metabolic pathways as it is not absorbed or metabolized by the body. By slowing nutrient absorption, it can indirectly influence metabolic pathways by modulating the availability of nutrients .
Transport and Distribution
As a dietary fiber, this compound gum is not absorbed into the body but passes through the digestive system. It can absorb water and swell in the stomach and intestines, which can influence the transport and distribution of nutrients .
Subcellular Localization
This compound gum does not enter cells and therefore does not have a subcellular localization. Its effects are exerted in the extracellular space, particularly within the digestive tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of guar gum involves several key steps:
Harvesting: this compound beans are harvested and dried.
De-husking: The outer shell of the beans is removed.
Milling: The de-husked beans are split, and the endosperm is separated from the germ and husk.
Industrial Production Methods
In industrial settings, this compound gum production typically involves roasting, differential attrition, sieving, and polishing. The this compound seeds are mechanically dehusked, hydrated, milled, and screened according to the application . The powder is then dispersed and hydrated under vigorous agitation to reduce the formation of agglomerates .
Chemical Reactions Analysis
Guar gum undergoes various chemical reactions, including:
Hydrolysis: Strong acids cause hydrolysis, leading to a loss of viscosity.
Cross-linking: Either borax or calcium can cross-link this compound gum, causing it to gel.
Degradation: This compound gum degrades at extreme pH and temperature conditions (e.g., pH 3 at 50°C).
Common reagents used in these reactions include acids, bases, and cross-linking agents like borax and calcium. The major products formed from these reactions are typically gels or degraded polysaccharides.
Scientific Research Applications
Guar gum has a wide range of scientific research applications:
Chemistry: Used as a thickening and stabilizing agent in various chemical formulations.
Biology: Acts as a prebiotic, enhancing the population of beneficial organisms in the gut flora.
Medicine: Used in the control of diabetes, bowel movements, heart disease, and colon cancer.
Industry: Employed in the food, pharmaceuticals, paper, textile, explosive, and cosmetics industries.
Comparison with Similar Compounds
Guar gum is often compared with other polysaccharides like xanthan gum, locust bean gum, and agar agar. While all these compounds serve as thickening and stabilizing agents, this compound gum is unique due to its higher water-thickening potency and ability to form gels at low concentrations . Similar compounds include:
Xanthan Gum: A polysaccharide produced by the fermentation of glucose, sucrose, or lactose.
Locust Bean Gum: Derived from the seeds of the carob tree.
Agar Agar: A gelling agent made from red algae
This compound gum’s unique properties make it a versatile and valuable compound in various applications.
Properties
CAS No. |
9000-30-0 |
---|---|
Molecular Formula |
C10H14N5Na2O12P3 |
Molecular Weight |
535.15 |
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
InChI Key |
LUSTYMNNBDCASM-UHFFFAOYSA-L |
SMILES |
COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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